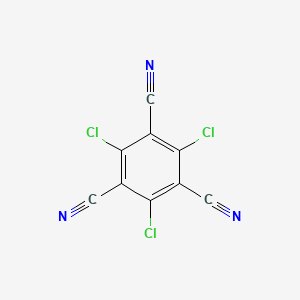
2,4,6-trichlorobenzene-1,3,5-tricarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,6-trichlorobenzene-1,3,5-tricarbonitrile: is a chemical compound with the molecular formula C9H3Cl3N3 It is a derivative of benzenetricarbonitrile, where three chlorine atoms are substituted at the 2, 4, and 6 positions of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,4,6-trichlorobenzene-1,3,5-tricarbonitrile can be synthesized through various methods. One common method involves the reaction of 1,3,5-benzenetricarbonitrile with chlorine gas under controlled conditions. The reaction typically requires a catalyst, such as iron(III) chloride, and is carried out at elevated temperatures to ensure complete chlorination of the benzene ring .
Industrial Production Methods: In industrial settings, the production of 1,3,5-benzenetricarbonitrile, 2,4,6-trichloro- often involves large-scale chlorination processes. These processes are designed to maximize yield and purity while minimizing the formation of by-products. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial production .
Chemical Reactions Analysis
Types of Reactions: 2,4,6-trichlorobenzene-1,3,5-tricarbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups, such as hydroxyl or amino groups, under appropriate conditions.
Reduction Reactions: The nitrile groups can be reduced to amines using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in acidic or basic medium.
Major Products Formed:
Substitution: Formation of 1,3,5-trihydroxy-2,4,6-tricyanobenzene.
Reduction: Formation of 1,3,5-triaminobenzene.
Oxidation: Formation of 1,3,5-benzenetricarboxylic acid.
Scientific Research Applications
2,4,6-trichlorobenzene-1,3,5-tricarbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme mechanisms.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, dyes, and agrochemicals.
Mechanism of Action
The mechanism of action of 1,3,5-benzenetricarbonitrile, 2,4,6-trichloro- involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It can also inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
1,3,5-Benzenetricarbonitrile: The parent compound without chlorine substitutions.
2,4,6-Trifluoro-1,3,5-benzenetricarbonitrile: A similar compound with fluorine substitutions instead of chlorine.
1,3,5-Trichloro-2,4,6-trinitrobenzene: Another chlorinated derivative with nitro groups.
Uniqueness: 2,4,6-trichlorobenzene-1,3,5-tricarbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of chlorine atoms enhances its reactivity and potential for further functionalization, making it a valuable compound in various chemical syntheses and applications .
Properties
CAS No. |
3638-98-0 |
|---|---|
Molecular Formula |
C9Cl3N3 |
Molecular Weight |
256.5 g/mol |
IUPAC Name |
2,4,6-trichlorobenzene-1,3,5-tricarbonitrile |
InChI |
InChI=1S/C9Cl3N3/c10-7-4(1-13)8(11)6(3-15)9(12)5(7)2-14 |
InChI Key |
LBLQEGBXQYLSEP-UHFFFAOYSA-N |
SMILES |
C(#N)C1=C(C(=C(C(=C1Cl)C#N)Cl)C#N)Cl |
Canonical SMILES |
C(#N)C1=C(C(=C(C(=C1Cl)C#N)Cl)C#N)Cl |
Key on ui other cas no. |
3638-98-0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















